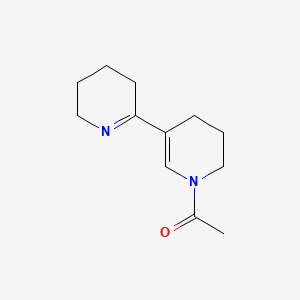

N-Acetylhystrine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-Acetylhystrine is a natural product found in Dichilus reflexus, Dichilus lebeckioides, and other organisms with data available.

Applications De Recherche Scientifique

Biochemical Role and Mechanisms

N-Acetylhistidine is synthesized from histidine and plays a vital role in the metabolism of ectothermic vertebrates. It is predominantly found in high concentrations in the brain and eye lenses of fish, amphibians, and reptiles. The synthesis occurs through the action of histidine N-acetyltransferase, which converts histidine to N-Acetylhistidine using acetyl-CoA as a substrate .

Table 1: Synthesis Pathway of N-Acetylhistidine

| Substrate | Enzyme | Product |

|---|---|---|

| Histidine | Histidine N-acetyltransferase | N-Acetylhistidine |

| Acetyl-CoA |

Neuroprotective Effects

Research indicates that N-Acetylhistidine acts as an antioxidant in the brain, potentially protecting against oxidative stress. Studies have shown that it can mitigate damage caused by reactive oxygen species, thus playing a role in neuroprotection .

Case Study: Neuroprotection in Fish

A study conducted on Atlantic salmon demonstrated that dietary supplementation with histidine led to increased levels of N-Acetylhistidine in the lens, which was inversely related to cataract formation. This suggests that N-Acetylhistidine may protect ocular tissues from oxidative damage .

Applications in Aquaculture

N-Acetylhistidine has significant implications for aquaculture, particularly concerning the health of farmed fish. Its role in osmoregulation and antioxidant defense mechanisms has been linked to improved health outcomes in fish populations.

Table 2: Impact of Dietary Histidine on Fish Health

| Parameter | Control Group | Histidine Supplemented Group |

|---|---|---|

| Incidence of Cataracts | High | Low |

| N-Acetylhistidine Levels | Low | High |

| Growth Rate | Standard | Increased |

Potential Therapeutic Applications

The antioxidant properties of N-Acetylhistidine suggest potential therapeutic applications in treating conditions associated with oxidative stress. Its ability to scavenge free radicals may contribute to its protective effects against neurodegenerative diseases .

Case Study: Antioxidant Properties

In a controlled study involving ectothermic vertebrates, the administration of N-Acetylhistidine resulted in reduced markers of oxidative stress, highlighting its potential as a therapeutic agent for conditions such as Alzheimer’s disease and other neurodegenerative disorders .

Future Directions and Research Opportunities

While current research has established several applications for N-Acetylhistidine, further studies are needed to explore its full therapeutic potential. The following areas present opportunities for future research:

- Clinical Trials: Investigating the efficacy of N-Acetylhistidine in human subjects suffering from oxidative stress-related conditions.

- Mechanistic Studies: Understanding the biochemical pathways through which N-Acetylhistidine exerts its effects.

- Broader Applications: Exploring its use in other fields such as agriculture and food preservation due to its antioxidant properties.

Propriétés

Numéro CAS |

52195-93-4 |

|---|---|

Formule moléculaire |

C12H18N2O |

Poids moléculaire |

206.28 g/mol |

Nom IUPAC |

1-[5-(2,3,4,5-tetrahydropyridin-6-yl)-3,4-dihydro-2H-pyridin-1-yl]ethanone |

InChI |

InChI=1S/C12H18N2O/c1-10(15)14-8-4-5-11(9-14)12-6-2-3-7-13-12/h9H,2-8H2,1H3 |

Clé InChI |

VGALILHZAQZXRB-UHFFFAOYSA-N |

SMILES |

CC(=O)N1CCCC(=C1)C2=NCCCC2 |

SMILES canonique |

CC(=O)N1CCCC(=C1)C2=NCCCC2 |

Key on ui other cas no. |

52195-93-4 |

Synonymes |

N-acetylhystrine |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.